molecular formula C23H29ClN2O5S B7717227 N-(3-chloro-2-methylphenyl)-2-(N-cyclohexyl-3,4-dimethoxybenzenesulfonamido)acetamide

N-(3-chloro-2-methylphenyl)-2-(N-cyclohexyl-3,4-dimethoxybenzenesulfonamido)acetamide

Cat. No.: B7717227
M. Wt: 481.0 g/mol
InChI Key: GDZTZAWMNIKMSU-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-(N-cyclohexyl-3,4-dimethoxybenzenesulfonamido)acetamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring a sulfonamide group, a chloro-substituted aromatic ring, and a cyclohexyl group, suggests potential biological activity and industrial relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-(N-cyclohexyl-3,4-dimethoxybenzenesulfonamido)acetamide typically involves multiple steps:

    Formation of the sulfonamide group: This can be achieved by reacting 3,4-dimethoxybenzenesulfonyl chloride with cyclohexylamine under basic conditions to form N-cyclohexyl-3,4-dimethoxybenzenesulfonamide.

    Acylation reaction: The sulfonamide is then reacted with 3-chloro-2-methylphenylacetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-(N-cyclohexyl-3,4-dimethoxybenzenesulfonamido)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential antimicrobial or anticancer agent due to its sulfonamide structure.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(N-cyclohexyl-3,4-dimethoxybenzenesulfonamido)acetamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A well-known sulfonamide antibiotic.

    Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.

    Sulfisoxazole: Used for its antibacterial properties.

Uniqueness

N-(3-chloro-2-methylphenyl)-2-(N-cyclohexyl-3,4-dimethoxybenzenesulfonamido)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other sulfonamides.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[cyclohexyl-(3,4-dimethoxyphenyl)sulfonylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN2O5S/c1-16-19(24)10-7-11-20(16)25-23(27)15-26(17-8-5-4-6-9-17)32(28,29)18-12-13-21(30-2)22(14-18)31-3/h7,10-14,17H,4-6,8-9,15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZTZAWMNIKMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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